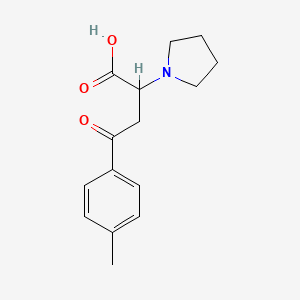

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid” is a chemical compound with the CAS Number: 298215-29-9. It has a molecular weight of 261.32 . The IUPAC name for this compound is 4-(4-methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO3/c1-11-4-6-12(7-5-11)14(17)10-13(15(18)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,18,19) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it’s recommended to refer to specialized chemical reaction databases or literature .Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H19NO3 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

4-Oxobutenoic acids, which include 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, are known for their role as biologically active species and versatile intermediates in synthesis. Recent studies highlight the development of microwave-assisted synthesis routes for 4-oxo-2-butenoic acids through aldol-condensation, showcasing their potential in generating a broad range of derivatives with varied biological activities. This method has shown efficiency in yielding desired products across a wide spectrum of substrates, indicating the chemical's versatility and utility in synthetic chemistry (Uguen et al., 2021).

Antimicrobial Activity

The cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to form 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, a process involving compounds similar to 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, has been explored for antimicrobial applications. These synthesized compounds have been evaluated for their antimicrobial efficacy, showing promising results against a range of microbial species. This highlights the potential of such compounds in the development of new antimicrobial agents (Zareef et al., 2008).

Nanotechnology and Material Science

4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid, sharing a functional group with the compound , has been utilized as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This application underlines the compound's relevance in the development of light-responsive materials, which can be used for controlled release, sensing, and information processing in nanotechnology and materials science (Ali et al., 2012).

Supramolecular Chemistry

The formation of supramolecular hydrogels with controllable microstructures and stability through molecular assembly showcases another application area. Using isomeric building units similar to 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, researchers have been able to create hydrogels with tailored properties. This finding is significant for biomedical applications, including drug delivery systems and tissue engineering, by exploiting the compound's ability to form stable, biocompatible matrices (Wu et al., 2007).

Wirkmechanismus

Target of Action

It is closely related to pyrovalerone, a stimulant compound . Pyrovalerone is known to inhibit the uptake of monoamines into synapses by interacting with monoamine transporters . Therefore, it is plausible that 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid may have similar targets.

Mode of Action

Based on its structural similarity to pyrovalerone, it might interact with monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine . This could result in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged signal transmission.

Biochemical Pathways

If it acts similarly to pyrovalerone, it could affect the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it could enhance the effects of these neurotransmitters, potentially leading to increased alertness, attention, and energy levels.

Pharmacokinetics

It is known that similar compounds, such as pyrovalerone, are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

If it acts similarly to pyrovalerone, it could lead to increased concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially leading to increased alertness, attention, and energy levels .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)14(17)10-13(15(18)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOJFHITRUIZEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2584682.png)

![Methyl 4-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2584683.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2584684.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)

![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2584690.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2584693.png)

![Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2584698.png)

![5-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2584700.png)